CFM-4

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

Le CFM 4 subit diverses réactions chimiques, notamment :

Oxydation : Le CFM 4 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le CFM 4 en ses formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : Le CFM 4 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes, modifiant potentiellement son activité biologique.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le CFM 4 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets des modifications des groupes fonctionnels sur l'activité biologique.

Biologie : Enquête sur son rôle dans l'induction de l'apoptose et de l'arrêt du cycle cellulaire dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux traitements contre le cancer et comme outil pour comprendre la biologie des cellules cancéreuses.

Mécanisme d'action

Le CFM 4 exerce ses effets en empêchant la liaison de CARP-1 avec APC-2, ce qui conduit à l'activation des voies de l'apoptose. Ce composé provoque l'arrêt du cycle cellulaire G2M et induit l'apoptose avec une plage de CI50 de 10 à 15 micromolaires. Il supprime également la croissance des cellules cancéreuses du sein humaines résistantes aux médicaments en ciblant des voies moléculaires spécifiques .

Applications De Recherche Scientifique

Introduction to CFM-4

This compound, also known as Chemical Force Microscopy, is a sophisticated technique derived from atomic force microscopy (AFM) that utilizes chemical interactions between a functionalized probe tip and a sample surface. This method allows researchers to investigate the chemical properties of materials at a nanoscale level, making it invaluable in various scientific fields, including materials science, biology, and nanotechnology.

Material Characterization

This compound is primarily employed for the characterization of material surfaces. It provides insights into surface chemistry that are not accessible through traditional AFM techniques. By using functionalized tips, this compound can differentiate between various chemical groups on a surface, allowing for detailed mapping of chemical properties.

Table 1: Comparison of this compound and Traditional AFM

| Feature | This compound | Traditional AFM |

|---|---|---|

| Interaction Type | Chemical interactions | Mechanical interactions |

| Surface Sensitivity | High sensitivity to chemical groups | Limited sensitivity to chemical states |

| Mapping Capability | Chemical mapping | Topographical mapping |

| Typical Applications | Surface energy studies, bonding analysis | Surface roughness and morphology |

Biological Applications

In biological research, this compound is used to study protein interactions and unfolding processes. By functionalizing the probe tips with specific ligands, researchers can analyze how proteins interact with surfaces or other proteins. This application is crucial for understanding biochemical pathways and protein folding mechanisms.

Case Study: Protein Unfolding Analysis

A study demonstrated the use of this compound in observing the unfolding of fibronectin proteins. The technique allowed researchers to measure the forces involved in protein uncoiling, providing insights into the stability and interaction dynamics of these biomolecules.

Nanotechnology

This compound plays a significant role in nanotechnology by enabling the manipulation and characterization of nanoscale materials. The ability to probe individual molecular interactions allows scientists to design better nanomaterials with tailored properties.

Table 2: this compound Applications in Nanotechnology

| Application Area | Description |

|---|---|

| Nanoscale Material Design | Tailoring properties at molecular level |

| Drug Delivery Systems | Studying interactions between drugs and carriers |

| Sensor Development | Enhancing sensitivity through chemical recognition |

Environmental Science

This compound is also applied in environmental science to study surface interactions in various contexts, such as soil chemistry and pollutant adsorption. Understanding these interactions is essential for developing effective remediation strategies.

Case Study: Pollutant Adsorption

Research has shown that this compound can effectively measure the adsorption forces between pollutants and soil particles, aiding in the assessment of soil contamination and potential cleanup methods.

Mécanisme D'action

CFM 4 exerts its effects by preventing the binding of CARP-1 with APC-2, leading to the activation of apoptosis pathways. This compound causes G2M cell cycle arrest and induces apoptosis with an IC50 range of 10-15 micromolar. It also suppresses the growth of drug-resistant human breast cancer cells by targeting specific molecular pathways .

Comparaison Avec Des Composés Similaires

Le CFM 4 est unique en sa capacité à empêcher la liaison de CARP-1 avec APC-2 et à induire l'apoptose dans les cellules cancéreuses résistantes aux médicaments. Les composés similaires comprennent :

Autres mimétiques fonctionnels de CARP-1 : Composés qui imitent la fonction de CARP-1 et induisent l'apoptose dans les cellules cancéreuses.

Le CFM 4 se distingue par son mécanisme d'action spécifique et son efficacité à cibler les cellules cancéreuses résistantes aux médicaments.

Méthodes De Préparation

La synthèse du CFM 4 implique plusieurs étapes, notamment la préparation de composés intermédiaires et la réaction de couplage finale. Les voies de synthèse et les conditions réactionnelles spécifiques sont exclusives et des informations détaillées ne sont pas facilement disponibles dans la littérature publique. Les méthodes de production industrielle du CFM 4 ne sont pas non plus largement documentées, car il est principalement utilisé dans des contextes de recherche.

Activité Biologique

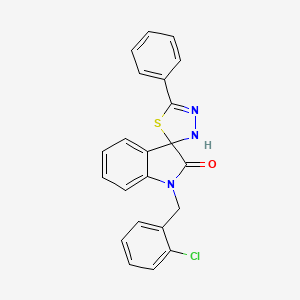

CFM-4, identified by the CAS number 331458-02-7, is a small molecular antagonist that plays a significant role in cell cycle regulation and apoptosis. It specifically inhibits the interaction between CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1) and APC-2 (Anaphase-Promoting Complex 2), leading to various biological activities that are of interest in cancer research.

| Property | Value |

|---|---|

| Molecular Formula | C22H16ClN3OS |

| Molecular Weight | 405.90 g/mol |

| Structure | This compound Structure |

This compound functions as a CARP-1 mimetic , which means it mimics the activity of CARP-1 in regulating cell cycle processes. By interfering with the binding of CARP-1 to APC-2, this compound induces G2/M cell cycle arrest and promotes apoptosis in cancer cells, particularly in drug-resistant human breast cancer cells. The compound exhibits an IC50 range of 10-15 μM , indicating its potency in inhibiting cell proliferation and inducing cell death .

Effects on Cancer Cells

This compound has shown promising results in various studies regarding its effects on cancer cell lines:

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.

Case Studies

- Breast Cancer Cell Lines : In studies involving drug-resistant breast cancer cells, this compound demonstrated significant growth suppression, suggesting its potential as a therapeutic agent for overcoming drug resistance .

- Colorectal Cancer Models : Research indicates that this compound may also have applications in colorectal cancer treatment, where it similarly disrupts the CARP-1/APC-2 interaction, leading to apoptosis and reduced tumor growth .

Comparative Table of Biological Activity

| Study | Cell Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Puliyappadamba et al. (2011) | Human Breast Cancer Cells | 10-15 | G2/M arrest and apoptosis through CARP-1/APC-2 inhibition |

| R&D Systems Research | Drug-resistant Breast Cancer | 12 | Induces apoptosis and inhibits cell proliferation |

| Bio-Techne Studies | Colorectal Cancer Models | 15 | Disrupts CARP-1/APC-2 binding, inducing cell death |

Propriétés

IUPAC Name |

1'-[(2-chlorophenyl)methyl]-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3OS/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)22(21(26)27)25-24-20(28-22)15-8-2-1-3-9-15/h1-13,25H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMADITKBVODKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CFM-4 is a CARP-1 functional mimetic (CFM), meaning it binds to and stimulates the expression of the CARP-1/CCAR1 protein. [] This interaction disrupts the binding of CARP-1 with APC-2, a subunit of the anaphase-promoting complex/cyclosome (APC/C) E3 ubiquitin ligase. [] This disruption leads to a cascade of downstream effects, including:

- G2/M cell cycle arrest: By interfering with APC/C activity, this compound prevents the cell cycle from progressing from the G2 to the M phase. []

- Apoptosis induction: this compound promotes both intrinsic and extrinsic apoptosis pathways. It upregulates pro-apoptotic proteins like caspase-8, -9, p53, PUMA, Noxa, and death receptors. [, ] It also activates stress-activated protein kinases (SAPKs) like p38 and JNK1/2, contributing to apoptosis. [, ]

- Inhibition of oncogenic signaling: this compound downregulates oncogenes like c-Myc and N-Myc, and inhibits the activation of oncogenic pathways such as cMet and Akt. [, ]

- Modulation of NF-κB signaling: this compound depletes NF-κB signaling inhibitors like ABIN1, IκBα, and IκBβ. []

- Suppression of metastasis: this compound inhibits cancer cell migration, invasion, and colony formation, potentially by impacting proteins like podoplanin and vimentin. [, ]

A: Research suggests that this compound can induce significant cell death in breast cancer cell lines like MCF-7 and E0771. [] While high concentrations of this compound are cytotoxic, lower concentrations appear to enhance the immunogenicity of breast cancer cells. [] This enhanced immunogenicity could potentially boost anti-tumor immune responses, though further research is needed to fully understand these mechanisms.

A: Yes, this compound has shown promise in preclinical in vivo studies. For instance, oral administration of a nano-lipid formulation of this compound (this compound NLF) effectively reduced the weight and volume of xenografted tumors derived from A549 NSCLC and MDA-MB-231 TNBC cells. [] Another study highlighted the superior efficacy of a this compound.16 nano-lipid formulation in combination with Sorafenib in inhibiting the growth of xenografted tumors derived from Rociletinib-resistant H1975 NSCLC cells. [] These results warrant further investigation of this compound and its analogs as potential anti-cancer agents.

ANone: The provided research excerpts do not offer specific information regarding established resistance mechanisms to this compound. Considering this compound targets CARP-1 and disrupts its interaction with APC/C, potential resistance mechanisms might involve:

ANone: While the provided excerpts don't directly compare this compound to alternative compounds, researchers are actively investigating other therapeutic strategies targeting similar pathways, including:

A: Although limited to pre-clinical studies, the provided research suggests that this compound and its analogs exhibit potent anti-cancer activity against various cancer cell lines, including those resistant to conventional chemotherapy. [, , ] For example, this compound demonstrated higher potency than 5-fluorouracil, a standard chemotherapy drug used for colorectal cancer. [] Additionally, this compound.16 exhibited promising activity against chemotherapy-resistant triple-negative breast cancer cells, even surpassing the efficacy of doxorubicin in some instances. [] Furthermore, this compound.16 showed synergistic effects when combined with targeted therapies like B-Raf inhibitors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.